molecular formula C13H11NO3 B8563723 6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid

6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No. B8563723
M. Wt: 229.23 g/mol
InChI Key: SYTVWQAYOSKDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

6-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-9-7-8-11(13(16)17)12(15)14(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17)

InChI Key

SYTVWQAYOSKDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-oxo-3-(phenylamino)propionate (56.8 g, 0.27 mol) and 4-methoxy-3-buten-2-one (30.2 g, 0.30 mol) were dissolved in methanol (300 mL), and 20% sodium ethoxide. (112 g, 0.33 mol) was added dropwise thereto at room temperature. After the dropwise addition, the mixture was refluxed for 8 hours under heating. The reaction mixture was cooled and then concentrated under reduced pressure, and thus obtained residue was dissolved in a mixed solution of 1,4-dioxane (200 mL) and water (200 mL). To the resultant solution, lithium hydroxide monohydrate (23.0 g, 0.55 mol) was added, and the mixture was stirred overnight at room temperature. The reaction mixture was poured into water, and washed with ethyl acetate. The aqueous layer was acidified by adding citric acid, and then extracted with chloroform. The organic layer was washed with water, dried, and concentrated, and thus obtained crystal was washed with ethyl acetate, to obtain 43.4 g of a desired product (yield: 69%).
Quantity
56.8 g
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reactant
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30.2 g
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reactant
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Quantity
300 mL
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solvent
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0 (± 1) mol
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[Compound]
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resultant solution
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0 (± 1) mol
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23 g
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0 (± 1) mol
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Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide in EtOH (prepared from sodium (0.5 g, 21.75 mmol) dissolved in EtOH (40 mL)) is added ethyl 3-oxo-3-(phenylamino)propanoate (4 g, 19.30 mmol) and trans-4-methoxy-3-buten-2-one (2 g, 19.98 mmol). After the reaction is stirred at reflux overnight, the mixture is concentrated. The residue is partitioned between H2O (50 mL) and EtOAc (50 mL). The aqueous layer is acidified with concentrated HCl to a pH 3˜4 and then it is extracted with EtOAc. The organic extracts are dried and concentrated. The residue is purified by silica gel column chromatography eluting with DCM:MeOH (25:1) to give the product (1.20 g, 27% yield). MS (m/z): 230.0 (M+H).
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0 (± 1) mol
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40 mL
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reactant
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4 g
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reactant
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2 g
Type
reactant
Reaction Step One
Yield
27%

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